Welcome to the BenchChem Online Store!
molecular formula C10H16O2 B1352326 5-Methyl-2-(1-methylethenyl)-4-hexenoic acid CAS No. 497-67-6

5-Methyl-2-(1-methylethenyl)-4-hexenoic acid

Cat. No. B1352326
M. Wt: 168.23 g/mol
InChI Key: NNVQOMNUZSZZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126923B2

Procedure details

In a nitrogen atmosphere, a mixture of the 125 mmol of sodium hydride, obtained from 5.00 g of a 60% suspension in mineral oil by removal of mineral oil with n-hexane washing, and 30 ml of toluene was heated to reflux with stirring, and subjected to dropwise addition of 20.0 g of 2-methyl-3-buten-2-yl senecioate having a purity of 96.9% over one hour. After reflux was continued for 22 hours, the reaction mixture was cooled to room temperature, and 10 ml of methanol and 40 ml of water were added dropwise thereto. The organic phase was extracted with water and then discarded. The aqueous phases were combined and then made acidic with 20% hydrochloric acid, followed by extraction with diethyl ether. The diethyl ether solution was subjected to typical work-up including washing, drying and concentration to obtain 20.0 g of the crude product having a purity of 3.6% on basis of stoichiometric amount. The content of each isomer in the crude product was analyzed using capillary GC analysis and GC-MS under the similar conditions as in Example 1. The results are shown in Table 2.
Name
2-methyl-3-buten-2-yl senecioate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7]C(C)(C=C)C)(=[O:6])[CH:2]=[C:3]([CH3:5])[CH3:4].CO>O>[C:3]([CH:2]([CH2:1][CH:2]=[C:3]([CH3:5])[CH3:4])[C:1]([OH:7])=[O:6])([CH3:4])=[CH2:5]

Inputs

Step One
Name
2-methyl-3-buten-2-yl senecioate
Quantity
20 g
Type
reactant
Smiles
C(C=C(C)C)(=O)OC(C)(C=C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After reflux
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
including washing
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(=C)(C)C(C(=O)O)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.